molecular formula C13H14ClN3O B2368676 (1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol CAS No. 2380094-61-9

(1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol

Cat. No.: B2368676
CAS No.: 2380094-61-9
M. Wt: 263.73
InChI Key: HMWKKRGEGSSVJO-UHFFFAOYSA-N
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Description

(1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.73 g/mol. This compound is characterized by the presence of a quinazoline ring, a cyclopropyl group, and a methanol moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol typically involves the reaction of 6-chloroquinazoline with cyclopropylamine, followed by the addition of formaldehyde and subsequent reduction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the quinazoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of [1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]carboxylic acid.

    Reduction: Formation of a reduced quinazoline derivative.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

(1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinazoline: Shares the quinazoline core but lacks the cyclopropyl and methanol groups.

    Cyclopropylmethanol: Contains the cyclopropyl and methanol groups but lacks the quinazoline ring.

    Quinazoline Derivatives: Various derivatives with different substituents on the quinazoline ring.

Uniqueness

The unique combination of the quinazoline ring, cyclopropyl group, and methanol moiety in (1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol distinguishes it from other compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[1-[[(6-chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-9-1-2-11-10(5-9)12(17-8-16-11)15-6-13(7-18)3-4-13/h1-2,5,8,18H,3-4,6-7H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWKKRGEGSSVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC2=NC=NC3=C2C=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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